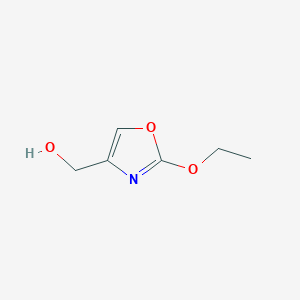

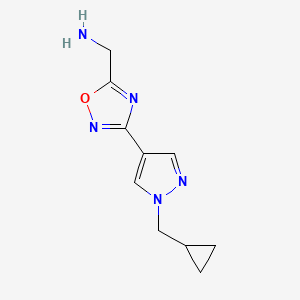

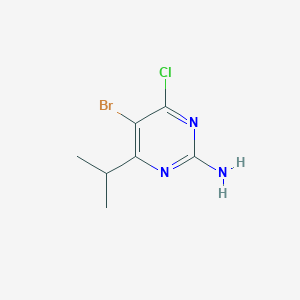

(3-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Overview

Description

The compound is a complex organic molecule with several functional groups, including a cyclopropyl group, a pyrazol group, and an oxadiazol group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, cyclopropyl groups can participate in ring-opening reactions, and pyrazol and oxadiazol rings can act as sites for nucleophilic or electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a cyclopropyl group could introduce ring strain, and the nitrogen-containing rings could contribute to its polarity .Scientific Research Applications

Synthesis and Characterization

- Oxadiazole derivatives, including those similar in structure to the compound , have been synthesized through various methods, including the polyphosphoric acid condensation route, and characterized by spectroscopic techniques (FT-IR, DSC, NMR) (Shimoga et al., 2018).

Antimicrobial and Antitumor Activities

- Novel oxadiazole derivatives have been synthesized and tested for their antimicrobial and antitumor activities. Some derivatives exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as novel cytotoxic agents (Ramazani et al., 2014).

- A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrazol-2-yl)methanamines showed enhanced cytotoxic activity against specific cell lines, with certain compounds being more potent than the reference drug doxorubicin (Ramazani et al., 2014).

Synthesis of Novel Derivatives

- Research has focused on the synthesis of novel oxadiazole derivatives from benzimidazole, demonstrating the versatility of oxadiazole compounds in chemical synthesis and the potential for creating a wide range of biologically active substances (Vishwanathan & Gurupadayya, 2014).

- The formation of Co(II) complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands has been explored, indicating applications in material science and coordination chemistry (Choi et al., 2015).

Antimicrobial Activity

- Synthesized 1,3,4-oxadiazole derivatives have been evaluated for their antimicrobial activity, highlighting their potential as antimicrobial agents. Specific derivatives showed promising results against common pathogenic bacteria (Asif et al., 2021).

Fungicidal Activity

- The synthesis and evaluation of fungicidal activity of oxadiazole derivatives against Rhizoctonia solani, a major rice disease, have been studied, demonstrating the agricultural applications of these compounds (Chen et al., 2000).

Mechanism of Action

Target of Action

For example, some indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to impact a variety of pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the solubility of 1,3,4-oxadiazoles in water is determined by the type of substituents on the heterocyclic ring .

properties

IUPAC Name |

[3-[1-(cyclopropylmethyl)pyrazol-4-yl]-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c11-3-9-13-10(14-16-9)8-4-12-15(6-8)5-7-1-2-7/h4,6-7H,1-3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERVMDQYFLLXIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C=N2)C3=NOC(=N3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxolane-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B1488358.png)

![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1488360.png)

![6-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488362.png)

![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}propan-1-one](/img/structure/B1488363.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)